1-(Ethanesulfonyl)-3-isocyanatopiperidine
Overview
Description
1-(Ethanesulfonyl)-3-isocyanatopiperidine is an organic compound that features both an ethanesulfonyl group and an isocyanate group attached to a piperidine ring
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)-3-isocyanatopiperidine typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride and isocyanate reagents. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-(Ethanesulfonyl)-3-isocyanatopiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include ureas, carbamates, sulfonic acids, and sulfides.
Scientific Research Applications
1-(Ethanesulfonyl)-3-isocyanatopiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: It may serve as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)-3-isocyanatopiperidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethanesulfonyl group can participate in redox reactions, influencing the oxidative state of the environment.
Comparison with Similar Compounds
1-(Ethanesulfonyl)-3-isocyanatopiperidine can be compared with other similar compounds such as:
Methanesulfonyl chloride: Similar in having a sulfonyl group, but lacks the isocyanate group.
4-Isocyanatopiperidine: Similar in having an isocyanate group attached to a piperidine ring, but lacks the ethanesulfonyl group.
Ethanesulfonyl chloride: Similar in having an ethanesulfonyl group, but lacks the piperidine ring and isocyanate group.
Properties
IUPAC Name |
1-ethylsulfonyl-3-isocyanatopiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJXGUGHPOXIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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